2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle . This type of structure is often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl and isopropyl groups would likely make it fairly nonpolar and lipophilic .Applications De Recherche Scientifique
Potential Ligands for GABA Receptor Complex
A study by Weber, Bartsch, and Erker (2002) outlined the synthesis of a series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines, starting from 2-chloro-3-nitropyridine, leading to compounds potentially acting as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis pathway involved creating intermediate compounds that could have structural similarities or functionalities akin to 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide, highlighting its relevance in medicinal chemistry research focused on the central nervous system (Weber, Bartsch, & Erker, 2002).
Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles
Tsizorik et al. (2019) described the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles through a reaction involving 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. The reaction proceeded via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. These compounds could be used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system, showcasing the versatility of the compound in synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Tsizorik et al., 2019).
Synthesis of Imidazoazines by Flash Vacuum Thermolysis
Justyna et al. (2017) investigated the synthesis of imidazoazines through flash vacuum thermolysis of N-(tert-butyl)-N-(pyrazin-2-ylmethylidene)amine and related compounds. This study revealed the potential of utilizing tert-butyl and related groups in high-temperature conditions to achieve regioselective cyclizations, leading to novel imidazoazine derivatives. Such processes underline the compound's utility in creating structures with possible biological or catalytic activities (Justyna et al., 2017).
Antimicrobial and Antitumor Applications
Darwish et al. (2014) explored the synthesis of novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety, aiming for antimicrobial applications. While the compound directly wasn't studied, the research approach exemplifies how structurally complex molecules similar in nature could be synthesized for broad-spectrum biological activities, including antimicrobial and potential antitumor effects (Darwish et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with a high affinity, as indicated by a low IC50 value of 59.8 nM . This binding inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. By inhibiting RIPK1, it prevents the phosphorylation of RIPK1/RIPK3/MLKL, which is a critical step in the induction of necroptosis . This action disrupts the pathway and prevents cell death.
Pharmacokinetics
The compound exhibits acceptable pharmacokinetic properties. In liver microsome studies, it showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also demonstrated an oral bioavailability of 59.55% , indicating that a significant proportion of the administered dose reaches systemic circulation.
Result of Action
The inhibition of RIPK1 by the compound effectively blocks TNFα-induced necroptosis in human and mouse cells . This action can protect cells from death and potentially alleviate symptoms in diseases where necroptosis plays a role.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-12(2)16-14-10-20-24(19(3,4)5)17(14)18(26)23(22-16)11-15(25)21-13-8-6-7-9-13/h10,12-13H,6-9,11H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCDGUSFDHYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.